molecular formula C39H47NO13 B12675947 8-O-Acetylrifamycin S CAS No. 31692-65-6

8-O-Acetylrifamycin S

Cat. No.: B12675947
CAS No.: 31692-65-6
M. Wt: 737.8 g/mol
InChI Key: JCBLMOFMLCIDKU-PRBNYMPYSA-N
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Description

8-O-Acetylrifamycin S is a derivative of rifamycin, a class of antibiotics known for their potent activity against a wide range of bacteria, including Mycobacterium tuberculosis. Rifamycins were first discovered in 1957 and have since been used extensively in the treatment of tuberculosis and other bacterial infections . This compound is particularly noted for its enhanced stability and efficacy compared to its parent compound, rifamycin S .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-O-Acetylrifamycin S typically involves the acetylation of rifamycin S. This process can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is usually conducted at room temperature and yields this compound as the primary product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. Continuous flow synthesis methods have been developed to improve yield and reduce costs. These methods involve the use of microreactors to control reaction conditions precisely, resulting in higher efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

8-O-Acetylrifamycin S undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-O-Acetylrifamycin S has a wide range of applications in scientific research:

Mechanism of Action

8-O-Acetylrifamycin S exerts its antibacterial effects by inhibiting the DNA-dependent RNA polymerase in bacteria. This inhibition prevents the transcription of bacterial DNA into RNA, effectively stopping protein synthesis and leading to bacterial cell death. The compound specifically targets the beta subunit of the RNA polymerase, making it highly effective against a broad spectrum of bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-O-Acetylrifamycin S stands out due to its enhanced stability and efficacy. Its acetyl group provides additional protection against metabolic degradation, making it more effective in treating infections compared to its parent compound and other derivatives .

Properties

CAS No.

31692-65-6

Molecular Formula

C39H47NO13

Molecular Weight

737.8 g/mol

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2-acetyloxy-15,17-dihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1,3,5(28),9,19,21,25-heptaen-13-yl] acetate

InChI

InChI=1S/C39H47NO13/c1-17-12-11-13-18(2)38(48)40-25-16-26(43)28-29(33(25)46)35(52-24(8)42)22(6)36-30(28)37(47)39(9,53-36)50-15-14-27(49-10)19(3)34(51-23(7)41)21(5)32(45)20(4)31(17)44/h11-17,19-21,27,31-32,34,44-45H,1-10H3,(H,40,48)/b12-11+,15-14+,18-13-/t17-,19+,20+,21+,27-,31-,32+,34+,39-/m0/s1

InChI Key

JCBLMOFMLCIDKU-PRBNYMPYSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=O)C3=C4C(=C(C(=C3C2=O)OC(=O)C)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)/C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=O)C3=C4C(=C(C(=C3C2=O)OC(=O)C)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C

Origin of Product

United States

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